![molecular formula C20H11F6NO B2426779 [3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone CAS No. 860648-91-5](/img/structure/B2426779.png)

[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

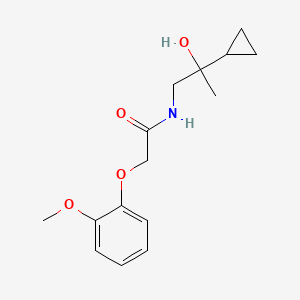

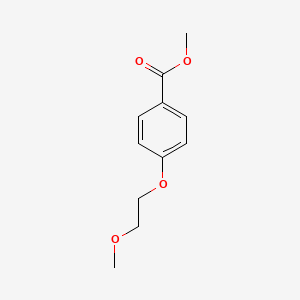

The compound contains two phenyl rings (benzene rings) each substituted with a trifluoromethyl group (-CF3), and a pyridine ring. The trifluoromethyl group is a common substituent in organic chemistry and is known for its ability to greatly influence the properties of the molecules it’s part of .

Molecular Structure Analysis

The trifluoromethyl group is electron-withdrawing, which means it pulls electron density away from the rest of the molecule. This can have significant effects on the reactivity and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is known to influence properties such as boiling point, melting point, and solubility .Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized and characterized diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups. These compounds exhibit high thermal stability and suitable frontier-energy levels, making them excellent host materials for blue OLEDs .

- The compound has been utilized in efficient biocatalytic synthesis. For instance, it plays a role in the synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]glycidol, which has applications in pharmaceutical and agrochemical industries .

- Trifluoromethyl-substituted pyridine derivatives, including this compound, exhibit higher fungicidal activity compared to chlorine and other derivatives. This property makes them valuable in crop protection and agricultural applications .

- Research has explored the analgesic potential of 4-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine. While not directly related to the compound you mentioned, it highlights the broader applications of trifluoromethyl-substituted phenyl compounds in drug discovery .

- Although less common, the [3-(trifluoromethyl)phenyl]diazirinyl ring has been used as a photophore in biomolecular studies. Researchers have developed post-functional synthesis methods to address its complexity, expanding its applications in this field .

Organic Light-Emitting Diodes (OLEDs)

Biocatalysis

Fungicidal Activity

Analgesic Potential

Photophore Synthesis for Biomolecular Studies

Safety and Hazards

Zukünftige Richtungen

The study of trifluoromethylated compounds is an active area of research in organic chemistry, due to the unique properties imparted by the trifluoromethyl group . Future research could involve exploring new synthetic methods for trifluoromethylated compounds, studying their reactivity, or investigating their potential uses in fields such as medicinal chemistry.

Eigenschaften

IUPAC Name |

[3-(trifluoromethyl)phenyl]-[6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F6NO/c21-19(22,23)15-5-1-3-12(9-15)17-8-7-14(11-27-17)18(28)13-4-2-6-16(10-13)20(24,25)26/h1-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUSTZBJDRGDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2426697.png)

![2-(4-Methoxyphenyl)-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-YL]ethyl}acetamide hydrochloride](/img/structure/B2426699.png)

![Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2426700.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2426703.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2426704.png)

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2426715.png)